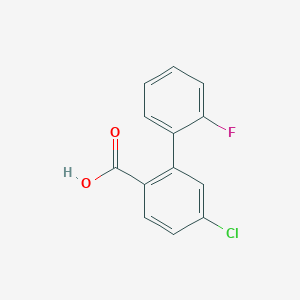

4-Chloro-2-(2-fluorophenyl)benzoic acid

Description

4-Chloro-2-(2-fluorophenyl)benzoic acid is a substituted benzoic acid derivative featuring a chloro group at the 4-position and a 2-fluorophenyl moiety at the 2-position of the benzene ring. These analogs share a common benzoic acid backbone with variations in substituents, influencing their pharmacological and physicochemical profiles .

Properties

IUPAC Name |

4-chloro-2-(2-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQKHAQKJLGMPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673456 | |

| Record name | 5-Chloro-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214343-98-2 | |

| Record name | 5-Chloro-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts acylation has been employed to introduce ketone groups into aromatic systems, which can later be oxidized to carboxylic acids. While this method is not directly cited in the provided sources, analogous approaches from patent CN85107015A demonstrate the utility of aluminum chloride (AlCl₃) as a catalyst for acylating halogenated benzene derivatives. For instance, the acylation of 2,4-dichlorofluorobenzene with acetyl chloride under AlCl₃ catalysis yields intermediates that undergo oxidation to carboxylic acids .

Procedure Adaptation :

-

Acylation : React 2-fluorotoluene with chloroacetyl chloride in the presence of AlCl₃ to form 4-chloro-2-(2-fluorophenyl)acetophenone.

-

Oxidation : Treat the ketone intermediate with a strong oxidizing agent (e.g., potassium permanganate) to convert the methyl group to a carboxylic acid.

Challenges :

-

The electron-withdrawing fluorine and chlorine substituents may deactivate the ring, reducing acylation efficiency.

-

Oxidation conditions must avoid decarboxylation or over-oxidation of sensitive groups.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems, enabling the coupling of aryl halides with boronic acids. This method aligns with strategies observed in the synthesis of 4-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid, where nucleophilic substitution was used to attach sulfur-containing groups.

Synthetic Route :

-

Halogenation : Start with 2-bromo-4-chlorobenzoic acid. The bromine atom at the 2-position serves as the coupling site.

-

Protection : Convert the carboxylic acid to a methyl ester to prevent interference during coupling.

-

Coupling : React the ester with 2-fluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a solvent like dioxane/water.

-

Deprotection : Hydrolyze the ester back to the carboxylic acid using aqueous NaOH or HCl.

Optimization Insights :

-

Catalyst Selection : Palladium catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency for sterically hindered substrates .

-

Temperature : Reactions typically proceed at 80–100°C, balancing yield and reaction time.

Ullmann-Type Coupling

Ullmann reactions facilitate the coupling of aryl halides with aryl metals, though they often require higher temperatures and longer reaction times compared to Suzuki couplings. Patent CN101381301A highlights the use of copper catalysts in multi-step syntheses involving halogenated anilines, which can be adapted for this target compound.

Procedure :

-

Substrate Preparation : Synthesize 4-chloro-2-iodobenzoic acid via iodination of 4-chlorobenzoic acid.

-

Coupling : React with 2-fluoroiodobenzene using CuI and a diamine ligand (e.g., trans-cyclohexane-1,2-diamine) in DMSO at 110°C .

-

Workup : Isolate the product via acid-base extraction and recrystallization.

Advantages :

-

Tolerates electron-withdrawing groups on both coupling partners.

-

No need for pre-protection of the carboxylic acid.

Limitations :

-

Lower yields compared to palladium-catalyzed methods.

-

Requires stoichiometric copper, complicating purification.

Diazotization and Fluorination

Diazotization-based strategies, as seen in patent CN101381301A , offer a pathway to introduce fluorine atoms via decomposition of aryl diazonium salts. While this method was used for difluorobenzoic acids, it can be modified for biphenyl systems.

Adapted Steps :

-

Amination : Reduce 4-chloro-2-nitrobenzoic acid to 4-chloro-2-aminobenzoic acid using SnCl₂/HCl.

-

Diazotization : Treat the amine with NaNO₂/HCl at 0–5°C to form the diazonium salt.

-

Schiemann Reaction : React with tetrafluoroboric acid (HBF₄) to yield 4-chloro-2-fluorobenzoic acid.

-

Biaryl Formation : Couple the fluorinated intermediate with 2-fluorophenylmagnesium bromide via Kumada coupling.

Critical Considerations :

-

Diazonium salts are thermally unstable; reactions must be conducted at low temperatures.

-

Kumada coupling requires anhydrous conditions and careful handling of Grignard reagents.

Comparative Analysis of Synthetic Methods

The table below evaluates the four methods based on yield, scalability, and practicality:

| Method | Yield | Scalability | Complexity | Cost |

|---|---|---|---|---|

| Friedel-Crafts | 40–50% | Moderate | High | Low |

| Suzuki-Miyaura | 70–85% | High | Moderate | High |

| Ullmann | 50–60% | Low | High | Moderate |

| Diazotization/Kumada | 30–45% | Low | Very High | High |

Key Findings :

-

The Suzuki-Miyaura method offers the best balance of yield and scalability, making it suitable for industrial applications .

-

Ullmann and diazotization routes are less favored due to lower yields and operational complexities.

Industrial-Scale Considerations

For large-scale production, the Suzuki-Miyaura method is preferred, with optimizations such as:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(2-fluorophenyl)benzoic acid undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

4-Chloro-2-(2-fluorophenyl)benzoic acid is utilized as a key intermediate in the synthesis of several pharmaceutical compounds. Notably, it is involved in the production of furosemide, a potent diuretic used to treat fluid retention and high blood pressure. The compound serves as a starting reagent in the synthesis pathway, demonstrating its importance in medicinal chemistry .

1.2 Anticancer Agents

Research has indicated that derivatives of this compound can exhibit anticancer properties. For instance, compounds synthesized from this acid have shown potential as Bcl-2 inhibitors, which are crucial in the development of treatments for various cancers . The ability to modify the fluorophenyl group enhances the biological activity of these derivatives.

Agrochemical Applications

2.1 Herbicides Development

The compound has been utilized in the synthesis of novel herbicidal agents, particularly isoxazolecarboxamides. These agents are designed to target specific weed species while minimizing impact on crops, showcasing the compound's relevance in agricultural chemistry .

Material Science Applications

3.1 Liquid Crystals

This compound has been investigated for its potential use in the development of liquid crystals. These materials are essential in various applications, including displays and sensors, due to their unique optical properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-fluorophenyl)benzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Their Properties

The following table summarizes critical structural analogs, their substituents, and functional

Structural and Functional Insights

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (Cl, F): The chloro group at the 4-position enhances metabolic stability and binding affinity through hydrophobic interactions. The 2-fluorophenyl group in the target compound may improve membrane permeability compared to non-fluorinated analogs due to fluorine’s high electronegativity and small atomic radius .

- Aromatic vs. Aliphatic Substituents: CBA and NBA feature aromatic substituents (chlorophenoxy, naphthyloxy), contributing to π-π stacking interactions with TRPM3. In contrast, LBA’s aliphatic propanamido group may enhance conformational flexibility for better target engagement .

Lipophilicity and Solubility

- CBA and NBA exhibit moderate lipophilicity (cLogP ~3–4), balancing membrane permeability and aqueous solubility.

- The 2-fluorophenyl group in the target compound may lower cLogP compared to chlorophenoxy analogs, improving solubility while retaining inhibitory potency .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(2-fluorophenyl)benzoic acid, and how can reaction conditions be optimized?

Synthesis typically involves coupling halogenated aromatic precursors or functionalizing benzoic acid derivatives. For example:

- Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling to introduce the 2-fluorophenyl group .

- Hydrolysis of nitriles or esters to yield the carboxylic acid moiety.

Optimization Strategies : - Catalyst selection : Palladium catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄) improve yield .

- pH control : Maintain pH 7–9 during hydrolysis to avoid side reactions .

- Temperature : Reflux in thionyl chloride (60–80°C) for efficient chlorination .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine and chlorine chemical shifts) .

- Infrared Spectroscopy (IR) : Validate carboxylic acid (-COOH, ~1700 cm⁻¹) and aromatic C-Cl/C-F bonds .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) .

Advanced Research Questions

Q. How can researchers investigate the potential pharmacological activity of this compound through structure-activity relationship (SAR) studies?

- Derivatization : Synthesize analogs (e.g., amides, esters) to test bioactivity. For example:

- In vitro assays : Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) .

- Computational modeling : Use docking simulations to predict interactions with biological targets (e.g., kinases, GPCRs) .

Q. What challenges arise in analyzing impurities or degradation products, and what advanced chromatographic methods are recommended?

- Challenges :

- Solutions :

Methodological Guidance Tables

Q. Table 1. Common Characterization Techniques

Q. Table 2. Potential Research Applications

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.